molecular formula C13H16O4 B069641 4-(4-Ethoxy-4-oxobutyl)benzoic acid CAS No. 177736-21-9

4-(4-Ethoxy-4-oxobutyl)benzoic acid

Cat. No.: B069641
CAS No.: 177736-21-9
M. Wt: 236.26 g/mol
InChI Key: NRXNZNNOATXJBU-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-4-oxobutyl)benzoic acid is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol. This compound is characterized by the presence of a benzoic acid moiety substituted with a 4-ethoxy-4-oxobutyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(4-Ethoxy-4-oxobutyl)benzoic acid typically involves the reaction of benzoic acid derivatives with ethoxy-substituted butyl groups under controlled conditions. One common method involves the esterification of benzoic acid with ethoxybutanol in the presence of a strong acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(4-Ethoxy-4-oxobutyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Ethoxy-4-oxobutyl)benzoic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-4-oxobutyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and oxobutyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired effects in biological systems.

Comparison with Similar Compounds

Similar compounds to 4-(4-Ethoxy-4-oxobutyl)benzoic acid include:

    4-Ethoxybenzoic acid: Lacks the oxobutyl group, making it less versatile in certain reactions.

    4-(4-Oxobutyl)benzoic acid: Lacks the ethoxy group, affecting its solubility and reactivity.

    Ethyl 4-ethoxybenzoate: An ester derivative with different chemical properties and applications. The uniqueness of this compound lies in its combined ethoxy and oxobutyl groups, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-(4-ethoxy-4-oxobutyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-17-12(14)5-3-4-10-6-8-11(9-7-10)13(15)16/h6-9H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXNZNNOATXJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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